![molecular formula C19H16N2OS B2755615 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide CAS No. 321429-86-1](/img/structure/B2755615.png)
4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide
Overview
Description
The compound “4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and an amide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Phenyl group refers to a functional group that is characterized by a ring of six carbon atoms, i.e., it is derived from benzene by removing one hydrogen atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of organic reactions . For instance, thiazole derivatives can be synthesized by reacting appropriate 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea according to the modified Hantzch reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a phenyl ring, connected by a prop-2-enyl chain and an amide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the phenyl ring, and the amide group. The exact reactions that this compound can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antibacterial Agents
The compound 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide has been studied for its potential as an antibacterial agent . The research revealed that the thiazolyl-N-substituted amide derivatives showed better antibacterial activity compared with those corresponding substituted phenyl thiazolyl urea analogs . The compounds were particularly active against gram-positive bacteria .
Inhibitors of Bacterial Cell-Wall Biosynthesis
The phenyl thiazolyl urea derivatives were identified as a new class of bacterial cell-wall biosynthesis inhibitors . They have excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant and methicillin-sensitive Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant S. pneumoniae .
Antifungal Agents
The compound 4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide has been identified as a new antifungal agent . It showed high-efficiency, broad-spectrum, and specific activities. The minimum inhibitory concentration of this compound against pathogenic fungi was between 0.0625-4 μg/ml in vitro .
Inhibitors of Biofilm Formation
This compound can inhibit the biofilm formation of C. albicans . At a concentration of 0.5 μg/ml, it could exhibit significant fungicidal activity .
Inducers of Oxidative Damage
The compound 4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide can induce oxidative damage in Candida albicans . It increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response .
Kinase Inhibitors
The compound 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide showed 98.15% inhibition of the C-RAF kinase , which is better activity than the control Sorafenib with 96.66% inhibition at 20 μM .
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYRZRUHRUFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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